Thymidine 3'-monophosphate sodium salt
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Overview
Description
Thymidine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in the synthesis of DNA. It is a sodium salt form of thymidine monophosphate, which is a monophosphate ester of thymidine. This compound is essential in various biochemical processes, particularly in the replication and repair of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 3’-monophosphate sodium salt can be synthesized through enzymatic or chemical methods. One common enzymatic method involves the phosphorylation of thymidine using thymidine kinase, followed by the conversion to the monophosphate form using specific phosphatases. Chemical synthesis typically involves the phosphorylation of thymidine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of thymidine 3’-monophosphate sodium salt often employs large-scale enzymatic processes due to their specificity and efficiency. These processes involve the use of recombinant enzymes to catalyze the phosphorylation of thymidine under controlled conditions, ensuring high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Thymidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thymidine 3’-monophosphate oxide.
Reduction: Reduction reactions can convert it back to thymidine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Thymidine 3’-monophosphate oxide.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine 3’-monophosphate sodium salt is widely used in scientific research across multiple fields:
Chemistry: It serves as a precursor in the synthesis of more complex nucleotides and nucleic acids.
Biology: It is used in studies of DNA replication and repair mechanisms.
Medicine: It is involved in the development of antiviral drugs and cancer therapies, particularly in targeting DNA synthesis in rapidly dividing cells.
Industry: It is used in the production of diagnostic reagents and as a standard in various biochemical assays.
Mechanism of Action
Thymidine 3’-monophosphate sodium salt exerts its effects primarily through its incorporation into DNA. During DNA synthesis, it is incorporated by DNA polymerases into the growing DNA strand. This incorporation is crucial for the elongation of the DNA molecule. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleotide metabolism. Its presence in the DNA strand can influence the stability and integrity of the genetic material.
Comparison with Similar Compounds
Similar Compounds
Thymidine 5’-monophosphate: Another monophosphate ester of thymidine, differing in the position of the phosphate group.
Deoxyuridine monophosphate: A similar nucleotide involved in DNA synthesis but contains uracil instead of thymine.
Cytidine monophosphate: A nucleotide with cytosine as the base, involved in RNA synthesis.
Uniqueness
Thymidine 3’-monophosphate sodium salt is unique due to its specific role in DNA synthesis and repair. Unlike thymidine 5’-monophosphate, which is more commonly found in DNA, the 3’-monophosphate form has distinct biochemical properties and applications. Its specific interactions with enzymes and its role in nucleotide metabolism make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
sodium;[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMAHSFORMBSQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2NaO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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